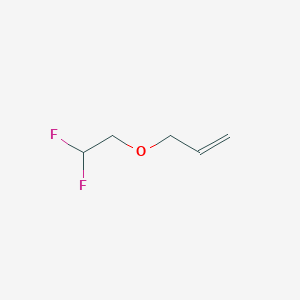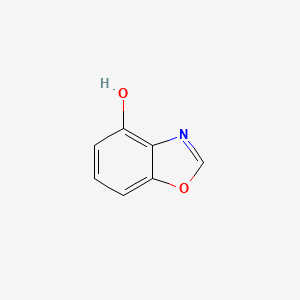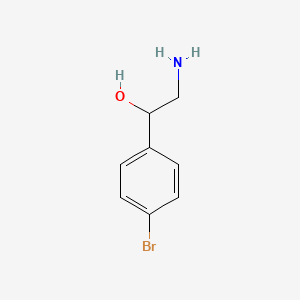
3-Cyclopropylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylimidazolidine-2,4-dione is a chemical compound that has been the subject of various studies due to its potential pharmaceutical applications. The compound is characterized by the presence of an imidazolidine-2,4-dione core, which is a common feature in many biologically active molecules, and a cyclopropyl group that can influence its chemical and physical properties .
Synthesis Analysis
The synthesis of derivatives of imidazolidine-2,4-dione has been explored in several studies. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another approach involves the synthesis of spirobicycloimidazolidine-2,4-diones from norcamphor, which are then reacted with arylsulfonyl chlorides to produce 3-(arylsulfonyl)spiroimidazolidine-2,4-diones with potential antidiabetic properties . Additionally, N-Mannich bases derived from 5-cyclopropyl-5-phenyl-imidazolidine-2,4-diones have been synthesized and shown to possess anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives can be complex and sometimes unexpected. For example, the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione revealed a nonplanar conformation with significant dihedral angles between the benzene and five-membered rings, stabilized by various intermolecular interactions .
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives undergo a variety of chemical reactions. Cycloadditions with 1,3-dipoles can lead to the formation of spirohydantoin derivatives, while reactions under basic or acidic conditions can result in the formation of pyrazole- or isoxazole-5-carboxamides and carboxylates through aromatization and cleavage of the hydantoin ring . A novel method for the synthesis of pyrazolidine-3,5-diones, which are important in pharmaceuticals, involves a metal-free oxidative dehydrogenative N-N bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-cyclopropylimidazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of the cyclopropyl group and other substituents can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's potential use as a pharmaceutical agent, as seen in the antidiabetic and anticonvulsant activities of some derivatives . The intermolecular interactions observed in crystal structures can also provide insights into the compound's behavior in solid-state or solution .
Scientific Research Applications
1. Dual Action Spirobicycloimidazolidine-2,4-diones: Antidiabetic Agents and Inhibitors of Aldose Reductase
Spirobicycloimidazolidine-2,4-diones, synthesized from norcamphor, have been found to exhibit dual action as antidiabetic agents and inhibitors of aldose reductase, an enzyme involved in diabetic complications. Compounds from this synthesis demonstrated significant potential in treating diabetes and its complications using a single medication (Iqbal et al., 2013).
2. Bioactive Heteroaryl Thiazolidine-2,4-diones
Thiazolidine-2,4-diones have been used to create bioactive heterocyclic compounds with antimicrobial activities against various microorganisms like Staphylococcus aureus and Candida albicans. These compounds show potential in developing new antimicrobial agents (Ibrahim et al., 2011).
3. Synthesis and Hypoglycemic Activity of Spiroimidazolidine-2,4-diones
Spiroimidazolidine-2,4-diones, synthesized through the Bucherer–Bergs reaction, have shown significant hypoglycemic activity in vivo. These compounds, particularly the 6-methyl-3-(4-methylphenylsulfonyl) variant, effectively reduced blood glucose levels, indicating their potential as diabetes treatments (Iqbal et al., 2012).
4. Soluble Polymer Syntheses of 3-Aminoimidazoline-2,4-diones
3-Aminoimidazoline-2,4-dione derivatives have been synthesized using both solution phase and soluble polymer-supported approaches. This method offers clean product isolation and the recycling of the original matrix, showcasing a more sustainable approach to chemical synthesis (Yoon et al., 1998).
5. Novel 5-HT1A Receptor Agonists
5-Spiroimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential as antidepressants and anxiolytics, showing promising results in in vitro and in vivo studies. One particular compound exhibited antidepressant-like effects more pronounced than imipramine in animal models, suggesting its potential in mental health treatment (Czopek et al., 2010).
6. Antimicrobial Applications
Compounds based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for antimicrobial activities. These compounds have shown potential in addressing microbial infections due to their effective inhibitory actions (Albuquerque et al., 1999).
Mechanism of Action
Target of Action
Similar compounds like thiazolidin-2,4-dione (tzd) analogues exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Mode of Action
Tzd analogues, which are structurally similar, improve insulin resistance by activating the ppar-γ receptor . This activation leads to changes in gene expression that improve insulin sensitivity .
Biochemical Pathways
They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Result of Action
Similar compounds like tzd analogues have been shown to improve insulin sensitivity and have antimicrobial and antioxidant effects .
properties
IUPAC Name |
3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMZRUJBGDIMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)


![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)


